molecular formula C13H21N5O2 B235208 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone CAS No. 153764-21-7

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone

Cat. No. B235208
M. Wt: 356.5 g/mol
InChI Key: CYZQSJDYZVYMPX-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone (TDL) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. TDL is a lactone derivative of gluconic acid, and its chemical structure is similar to that of acyl-homoserine lactones (AHLs), which are signaling molecules used by bacteria for quorum sensing. Due to its similarity to AHLs, TDL has been used as a tool to study bacterial communication and biofilm formation.

Mechanism Of Action

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone disrupts bacterial quorum sensing by binding to the AHL receptor and preventing the receptor from binding to AHLs. This prevents the bacteria from detecting the presence of other bacteria and inhibits the expression of virulence factors and biofilm formation.

Biochemical And Physiological Effects

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth, the disruption of bacterial quorum sensing, and the inhibition of biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone in lab experiments include its ability to disrupt bacterial quorum sensing and inhibit biofilm formation, which are important factors in bacterial pathogenesis. However, the limitations of using 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, including:
1. The development of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone analogs with improved efficacy and reduced toxicity.
2. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's potential therapeutic applications, particularly in the treatment of bacterial infections and inflammation.
3. The study of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on other bacterial species and its potential use in the development of new antimicrobial agents.
4. The investigation of 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's effects on eukaryotic cells and its potential use in cancer research.
In conclusion, 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone is a synthetic compound that has been extensively studied for its biochemical and physiological effects. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt bacterial quorum sensing and inhibit biofilm formation, making it a valuable tool for the study of bacterial pathogenesis. Further research is needed to fully understand 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone's mechanism of action and its potential therapeutic applications.

Synthesis Methods

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone can be synthesized by the reaction of gluconic acid lactone with tetradecanoic acid in the presence of a catalyst. The reaction yields 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been used in various scientific research applications, including the study of bacterial communication and biofilm formation. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a pathogenic bacterium that is known to cause infections in humans. 4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone has also been shown to inhibit biofilm formation in various bacterial species, including Escherichia coli and Staphylococcus aureus.

properties

CAS RN

153764-21-7

Product Name

4-O-Tetradecanoyl-2,3-dideoxyglucono-1,5-lactone

Molecular Formula

C13H21N5O2

Molecular Weight

356.5 g/mol

IUPAC Name

[(2R,3S)-2-(hydroxymethyl)-6-oxooxan-3-yl] tetradecanoate

InChI

InChI=1S/C20H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)24-17-14-15-20(23)25-18(17)16-21/h17-18,21H,2-16H2,1H3/t17-,18+/m0/s1

InChI Key

CYZQSJDYZVYMPX-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CCC(=O)O[C@@H]1CO

SMILES

CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC(=O)OC1CO

synonyms

4-O-C14-DDGL
4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone
4-O-tetradecanoyl-2,3-dideoxyglucono-1,5-lactone, (L)-isome

Origin of Product

United States

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